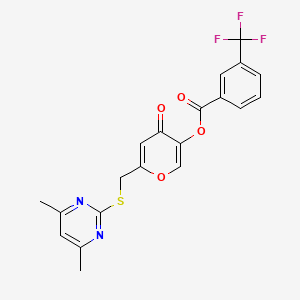
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(trifluoromethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and pyran rings would likely contribute to the rigidity of the molecule, while the benzoate group could introduce some flexibility depending on its position .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the pyrimidine ring might undergo reactions at the nitrogen positions, while the benzoate group could participate in ester hydrolysis or transesterification reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the positions of the various functional groups. Some general predictions can be made based on the groups present. For example, the presence of the polar carboxylate ester and the potential for hydrogen bonding via the pyrimidine nitrogens suggest that this compound might have some solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Pyrimidine Derivatives in Drug Development
Pyrimidine derivatives exhibit a broad spectrum of biological activities, making them significant in drug development. For instance, compounds with the pyrimidine moiety have been explored for their insecticidal and antibacterial potential. Microwave irradiative cyclocondensation techniques have facilitated the synthesis of these derivatives, demonstrating notable antimicrobial properties against specific pests and microorganisms Deohate & Palaspagar, 2020.
Heterocyclic Chemistry and Anticancer Research
Heterocyclic compounds, including pyrazolopyrimidines and pyrimidinones, have been synthesized and evaluated for their anticancer activities. Novel synthetic pathways have led to the creation of these compounds, showing potential as anti-5-lipoxygenase agents and exhibiting cytotoxic effects against cancer cell lines Rahmouni et al., 2016.
Antimicrobial Applications
Research into pyrimidine derivatives has also uncovered their efficacy as antimicrobial agents. Novel synthesis methods have produced compounds with significant activity against a range of bacteria and fungi, underscoring the potential of these molecules in developing new antimicrobial therapies Khan et al., 2015.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O4S/c1-11-6-12(2)25-19(24-11)30-10-15-8-16(26)17(9-28-15)29-18(27)13-4-3-5-14(7-13)20(21,22)23/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVSVCUKICFTMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(trifluoromethyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(2-{1-[(2,4-dichlorobenzoyl)amino]ethyl}-1H-1,3-benzimidazol-1-yl)acetate](/img/structure/B2832590.png)

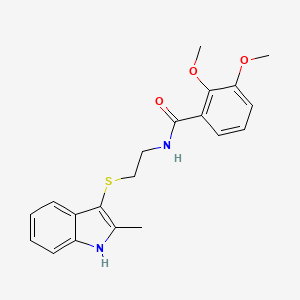

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2832597.png)
![(3Z)-1-(4-fluorobenzyl)-3-[(pyridin-3-ylamino)methylene]-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2832598.png)
![N-[[2-(Hydroxymethyl)-2-bicyclo[2.2.2]octanyl]methyl]prop-2-enamide](/img/structure/B2832600.png)
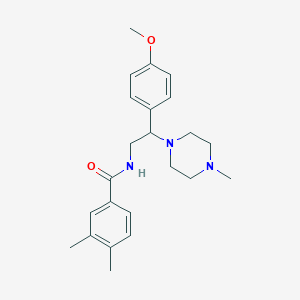
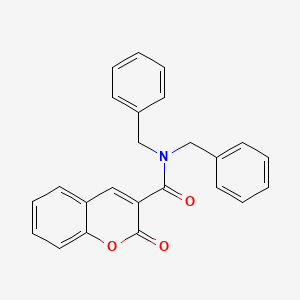
![methyl 3-carbamoyl-2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2832604.png)
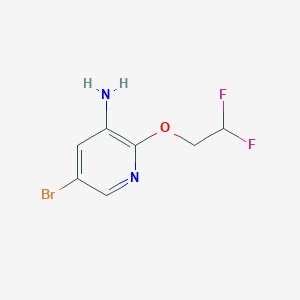
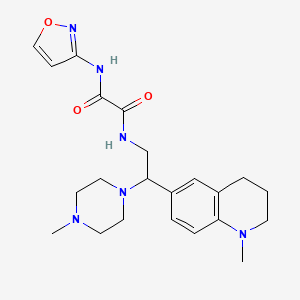
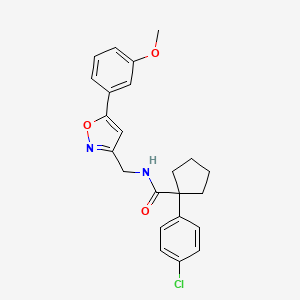
![4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2832610.png)